1-(Azetidin-1-yl)propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-(azetidin-1-yl)propan-2-amine |
InChI |
InChI=1S/C6H14N2/c1-6(7)5-8-3-2-4-8/h6H,2-5,7H2,1H3 |
InChI Key |
LZNCIEYUZUOCHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azetidin 1 Yl Propan 2 Amine and Its Derivatives
Strategies for Azetidine (B1206935) Ring Formation
The construction of the azetidine ring is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered system. rsc.org Several key methods have been developed to overcome this, including intramolecular cyclizations, intermolecular cycloadditions, and ring expansions.
Intramolecular cyclization is a common strategy for forming cyclic compounds, including azetidines. This approach involves a precursor molecule containing both the nitrogen nucleophile and a carbon atom with a suitable leaving group, positioned to favor a 4-exo-tet cyclization. While forming three, five, and six-membered rings this way is efficient, the formation of four-membered rings like azetidine can be challenging due to unfavorable conformations of the acyclic precursor. nih.gov
Key methods include:
Cyclization of γ-amino alcohols and their derivatives: One effective method involves the activation of the hydroxyl group in a γ-amino alcohol to facilitate nucleophilic attack by the amine. An efficient protocol uses N,N'-Carbonyldiimidazole to activate the hydroxyl group, allowing for the synthesis of functionalized azetidines. figshare.com This avoids the use of more toxic reagents and is compatible with a variety of functional groups. figshare.com
SN2 reaction of haloamines: The direct intramolecular displacement of a halide by an amine is a foundational approach. For instance, the cyclization of N-trityl-2-amino-4-bromobutanoate demonstrates the formation of an azetidine ring system. researchgate.net Generally, intramolecular SN2 reactions where a nitrogen atom attacks a carbon linked to a leaving group like a halogen or mesylate are frequently used. nih.gov
Aminolysis of Epoxides: Lanthanide catalysts, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.gov This reaction is notable for its tolerance of acid-sensitive and Lewis basic functional groups. nih.gov
Table 1: Comparison of Intramolecular Cyclization Methods for Azetidine Synthesis
| Method | Precursor Type | Key Reagent/Catalyst | Characteristics |
|---|---|---|---|
| Hydroxyl Activation | γ-Amino alcohol | N,N'-Carbonyldiimidazole | Tolerates various functional groups, avoids toxic reagents. figshare.com |
| SN2 Displacement | γ-Haloamine | Base | A fundamental and widely used approach for ring formation. researchgate.netnih.gov |
Intermolecular [2+2] cycloadditions provide a direct route to the azetidine ring by combining two molecular fragments. The most prominent of these is the aza Paternò-Büchi reaction, which involves the photocycloaddition of an imine and an alkene. rsc.orgresearchgate.net
Historically, these reactions were hampered by challenges such as the competing E/Z isomerization of the imine component upon photochemical excitation. nih.govrsc.org To circumvent this, many early examples used cyclic imines. rsc.org Significant progress has been made using visible-light photocatalysis, which offers milder reaction conditions and broader applicability. nih.govspringernature.com
Recent advancements include:
A visible-light-mediated intermolecular aza Paternò-Büchi reaction utilizing the triplet state reactivity of 2-isoxazoline-3-carboxylates. nih.gov This method, using an iridium photocatalyst, allows for the cycloaddition with a wide range of alkenes under mild conditions. nih.gov The resulting functionalized azetidines can be readily converted to free, unprotected azetidines, highlighting the synthetic utility of this approach. researchgate.netnih.gov
Table 2: Key Features of Modern Aza Paternò-Büchi Reactions
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Intermolecular [2+2] photocycloaddition | rsc.orgresearchgate.net |
| Reactants | Imine (or oxime derivative) and an alkene | researchgate.netnih.gov |
| Activation | Traditionally UV light; modern methods use visible-light photocatalysis | rsc.orgnih.gov |
| Advantages | Direct formation of functionalized azetidines from simple precursors | nih.govresearchgate.net |
| Modern Catalyst | Iridium-based photocatalysts for triplet energy transfer | nih.gov |
Ring expansion strategies leverage the strain of a smaller ring, like an aziridine, to drive the formation of the larger azetidine ring. These methods can offer excellent stereocontrol.
Notable examples include:
Biocatalytic One-Carbon Ring Expansion: Engineered cytochrome P450 enzymes have been developed to act as "carbene transferases." These biocatalysts can mediate a highly enantioselective one-carbon ring expansion of aziridines to azetidines via a nih.govnih.gov-Stevens rearrangement, achieving excellent stereocontrol (99:1 er). nih.gov This enzymatic approach controls the fate of reactive aziridinium (B1262131) ylide intermediates, favoring the desired rearrangement over competing pathways. nih.gov
Rhodium-Catalyzed [3+1] Ring Expansion: The reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a formal [3+1] ring expansion. nih.gov This method yields highly substituted methylene azetidines with high regio- and stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov
Installation of the Propan-2-amine Side Chain
Once the azetidine ring is formed, or concurrently with its formation, the propan-2-amine side chain must be installed. This is typically achieved through standard amine synthesis methodologies such as reductive amination or alkylation.
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds in a controlled manner, avoiding the over-alkylation issues common with direct alkylation of amines. masterorganicchemistry.com The process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. masterorganicchemistry.comorganic-chemistry.org
To synthesize 1-(azetidin-1-yl)propan-2-amine, a plausible pathway would involve the reaction of azetidine with 1-chloropropan-2-one to form 1-(azetidin-1-yl)propan-2-one. This ketone intermediate can then undergo reductive amination. The ketone reacts with an ammonia (B1221849) source to form a transient imine, which is then reduced using a selective reducing agent.
Common reducing agents for this transformation include:
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
α-picoline-borane
These reagents are advantageous because they are mild enough not to reduce the initial ketone but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.com
Direct alkylation of a pre-formed azetidine ring with a suitable propan-2-amine precursor is another viable route. For example, reacting azetidine with a molecule like 2-bromopropane-1-amine (with appropriate protecting groups) would yield the desired carbon skeleton. However, direct alkylation of amines can be difficult to control and may lead to side products. masterorganicchemistry.com A successful one-pot synthesis of 1,3-disubstituted azetidines has been achieved via the alkylation of a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol, demonstrating the utility of highly reactive alkylating agents in a controlled manner. nih.gov
An alternative two-step approach involves:
Amide Bond Formation: Reacting azetidine with a protected 2-aminopropanoic acid (e.g., Boc-alanine) in the presence of a peptide coupling agent to form an amide, 1-(azetidin-1-yl)-1-oxopropan-2-amine.
Amide Reduction: Subsequent reduction of the amide carbonyl group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield the final this compound.
This amide formation-reduction sequence is a robust and common strategy for synthesizing complex amines when direct alkylation or reductive amination is not feasible.
Stereoselective Synthesis of Chiral this compound Analogs
The creation of chiral azetidine frameworks is of paramount importance for the development of stereochemically pure pharmaceuticals. Both enantioselective and diastereoselective methods have been established to control the three-dimensional arrangement of substituents on the azetidine ring.
Enantioselective Approaches to Optically Active Azetidine Scaffolds
Achieving enantioselectivity in azetidine synthesis often involves the use of chiral starting materials or catalysts. A notable strategy is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which are readily accessible with high enantiomeric excess. nih.gov This method utilizes a t-butanesulfonyl protecting group, leveraging chiral t-butanesulfinimine chemistry and allowing for straightforward deprotection under acidic conditions. nih.gov
Another approach begins with β-amino alcohols, which can be converted into densely functionalized, trisubstituted 2-cyanoazetidines. acs.orgnih.gov By adapting previously established conditions, this multi-step sequence allows for the generation of various stereochemical permutations of the azetidine scaffold, facilitating the study of structure-activity relationships. acs.orgnih.gov Furthermore, amino acids serve as versatile chiral building blocks. nih.gov For instance, D-aspartic acid and L-pyroglutamic acid have been used to construct complex, sp3-rich tricyclic scaffolds containing an azetidine ring through a sequence involving sp3-sp2 Negishi coupling. nih.gov
| Enantioselective Method | Key Starting Materials | Notable Features | Reference |
| Gold-Catalyzed Oxidative Cyclization | Chiral N-propargylsulfonamides | Utilizes chiral sulfinamide chemistry; forms chiral azetidin-3-ones. | nih.gov |
| Cyclization from β-Amino Alcohols | N-allyl amino diols | Produces densely functionalized 2-cyanoazetidines; allows access to all stereoisomers. | acs.orgnih.gov |
| Amino Acid-Based Synthesis | D-aspartic acid, L-pyroglutamic acid | Constructs complex, sp3-rich polycyclic systems incorporating the azetidine ring. | nih.gov |
Diastereoselective Transformations in Azetidine Ring Systems
Diastereoselectivity is crucial when multiple stereocenters are present or being formed. A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines. acs.orgresearchgate.net This kinetically controlled reaction involves the ring-closure of a metalated benzylaminomethyloxirane, which exclusively forms the strained four-membered azetidine ring over the thermodynamically favored five-membered pyrrolidine (B122466). acs.org Spectroscopic analysis confirms that the substituents at the 2- and 3-positions of the azetidine ring are in a trans configuration. acs.org
In the synthesis of more complex molecules, such as a tricyclic diazatricyclo[6.5.1.04,9]-tetradecanedione scaffold, a carbamate-guided syn-diastereoselective epoxidation is a key step. nih.gov This is followed by an intramolecular epoxide opening to construct a piperidine (B6355638) ring fused to the azetidine precursor, demonstrating precise control over the relative stereochemistry. nih.gov
| Diastereoselective Method | Key Transformation | Stereochemical Outcome | Reference |
| Cyclization of Metalated Oxiranes | Ring-closure of lithiated benzylaminomethyloxirane | Regio- and diastereoselective formation of trans-2,3-disubstituted azetidines. | acs.orgresearchgate.net |
| Carbamate-Guided Epoxidation | Epoxidation of an allylic carbamate (B1207046) followed by intramolecular epoxide opening | Syn-diastereoselective epoxidation leads to the formation of a fused piperidine-azetidine system. | nih.gov |
Advanced Synthetic Protocols for Azetidine Derivatives
Modern synthetic chemistry seeks to improve efficiency, reduce waste, and enable the rapid production of complex molecules. One-pot reactions and continuous-flow synthesis represent two such advanced protocols that have been successfully applied to the synthesis of azetidine derivatives.
One-Pot Reaction Methodologies
One-pot reactions streamline synthetic sequences by performing multiple transformations in a single reaction vessel, avoiding the isolation of intermediates. A straightforward one-pot synthesis of 1,3-disubstituted azetidines is achieved through the alkylation of primary amines with bis-triflates generated in situ from 2-substituted-1,3-propanediols. nih.govorganic-chemistry.org This method is noted for its high efficiency and for minimizing the elimination byproducts that can plague other approaches. organic-chemistry.org The use of triflates as leaving groups has been shown to be superior to tosylates, particularly when bulky substituents are involved. acs.org
Multicomponent reactions (MCRs) offer another powerful one-pot strategy. For example, the reaction between an enamine (derived from an amine and an acetylenic compound) and an arylsulfonyl isocyanate can produce novel arylsulfonamides or, in a different pathway, azetidine-2,4-dione (B14163061) derivatives. researchgate.net Other innovative one-pot methods include sequential reactions like Knoevenagel condensation, hydration, and C-N cyclization to construct the azetidine core. researchgate.net
| One-Pot Method | Reactants | Product Type | Reference |
| In Situ Bis-Triflate Formation | 2-substituted-1,3-propanediol, primary amine | 1,3-disubstituted azetidines | nih.govorganic-chemistry.orgacs.org |
| Three-Component Reaction | Amine, acetylenic compound, arylsulfonyl isocyanate | Arylsulfonamides or Azetidine-2,4-diones | researchgate.net |
| Sequential Cascade | N-substituted hydroxylamine, aldehyde, bicyclopropylidene | Spirofused azetidine derivatives | acs.org |
Continuous-Flow Synthesis Applications
Continuous-flow synthesis offers significant advantages in terms of safety, scalability, and precise control over reaction parameters. This technology has been effectively used for the generation and functionalization of lithiated azetidine intermediates. nih.govacs.org Using N-Boc-3-iodoazetidine as a common precursor, either C3-lithiated azetidines or C2-lithiated azetines can be generated depending on the lithiation agent. nih.govacs.org Flow technology facilitates the handling of these often unstable intermediates at significantly higher temperatures than would be feasible in traditional batch processing, leading to efficient functionalization. nih.govacs.org This approach not only enhances reaction efficiency but also aligns with green chemistry principles by enabling the use of more environmentally responsible solvents. acs.org
| Flow Synthesis Application | Precursor | Key Intermediate | Advantages | Reference |
| Lithiation and Functionalization | N-Boc-3-iodoazetidine | C3-lithiated azetidine or C2-lithiated azetine | Safe handling of unstable intermediates, higher reaction temperatures, improved scalability. | nih.govacs.org |
Structural Characterization and Advanced Spectroscopic Analysis of 1 Azetidin 1 Yl Propan 2 Amine
High-Resolution Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of 1-(Azetidin-1-yl)propan-2-amine by providing a highly accurate mass measurement of its molecular ion. The molecular formula is C₆H₁₄N₂, corresponding to a monoisotopic mass of approximately 114.1157 Da. uni.lu
Electron ionization (EI) would lead to the formation of a molecular ion ([M]⁺•) and subsequent fragmentation. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would involve alpha-cleavage, a common process for amines, where the bond adjacent to the nitrogen atom is broken.
Loss of a methyl radical (•CH₃): Cleavage of the C2-C3 bond would result in a stable iminium ion fragment [M-15]⁺.
Cleavage of the propan-2-amine side chain: Scission of the bond between the azetidine (B1206935) ring and the side chain could lead to fragments corresponding to the protonated azetidine ring or the propan-2-amine cation.
Base Peak: The most abundant ion in the spectrum (the base peak) for similar aliphatic amines is often the result of alpha-cleavage. For propan-2-amine, the base peak is observed at m/z 44, corresponding to [CH₃CHNH₂]⁺. docbrown.infonist.gov A similar fragmentation is expected for the target compound.
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 114 | [C₆H₁₄N₂]⁺• | Molecular Ion |
| 99 | [C₅H₁₁N₂]⁺ | Loss of •CH₃ |
| 71 | [C₄H₉N]⁺ | Cleavage yielding azetidin-1-yl-methyl cation |
| 57 | [C₄H₇N]⁺• | Protonated azetidine radical cation |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage yielding [CH(CH₃)NH₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption bands in an IR spectrum correspond to changes in the dipole moment during a vibration, while Raman scattering is sensitive to changes in polarizability.
For this compound, the key functional groups—primary amine (NH₂), secondary amine (within the azetidine ring), and aliphatic C-H bonds—give rise to characteristic vibrational bands.
N-H Vibrations: The primary amine will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretches. An N-H bending (scissoring) vibration is expected around 1580-1650 cm⁻¹. docbrown.info
C-H Vibrations: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
C-N Vibrations: The C-N stretching vibrations for both the aliphatic amine and the azetidine ring will appear in the fingerprint region, typically between 1020-1250 cm⁻¹. docbrown.info
Table 3: Characteristic Infrared Absorption Bands for this compound Data based on typical values for aliphatic primary and cyclic secondary amines. docbrown.info
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 2850-3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1580-1650 | N-H Bend (scissoring) | Primary Amine |
| 1450-1470 | C-H Bend | Aliphatic (CH₂, CH₃) |
| 1020-1250 | C-N Stretch | Amine |
| 665-910 | N-H Wag | Primary Amine |
X-ray Diffraction Studies for Solid-State Structure Determination and Conformational Insights
While no public crystal structure data is available for this compound itself, X-ray diffraction studies of closely related molecules, such as its isomer 3-(Azetidin-1-yl)propan-1-amine, can provide valuable insights. nih.gov Azetidine rings are known to adopt a puckered conformation to relieve ring strain. vulcanchem.com
An X-ray diffraction study of a suitable crystal would definitively determine:
Solid-State Conformation: The precise three-dimensional arrangement of the molecule, including the pucker of the azetidine ring and the torsion angles of the propan-2-amine substituent.
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles, confirming the connectivity established by NMR.
Intermolecular Interactions: The packing of molecules in the crystal lattice, which would be dominated by hydrogen bonding involving the primary amine's N-H donor groups and the nitrogen atoms acting as acceptors. These interactions are crucial for understanding the physical properties of the compound in the solid state.
Should a crystalline derivative be prepared and analyzed, it would offer the ultimate confirmation of the structural features inferred from spectroscopic methods.
Computational and Theoretical Investigations of 1 Azetidin 1 Yl Propan 2 Amine
Density Functional Theory (DFT) Calculations for Molecular Properties
No published studies were found that performed DFT calculations on 1-(Azetidin-1-yl)propan-2-amine. Therefore, data for geometry optimization, electronic structure, HOMO-LUMO analysis, electrostatic potential mapping, and vibrational frequency calculations are not available.
Specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and electronic properties (such as dipole moment and orbital energies) for this compound derived from DFT calculations are not documented in available literature.
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, and the resulting energy gap (ΔE), have not been reported. This information is crucial for predicting the compound's kinetic stability and chemical reactivity, but it remains uncharacterized.
There are no available Molecular Electrostatic Potential (MEP) maps or detailed charge distribution analyses (e.g., Mulliken, NBO) for this compound. Such an analysis would identify the electrophilic and nucleophilic sites on the molecule, offering insights into its intermolecular interactions.
Calculated vibrational frequencies for this compound, which are used to interpret and assign peaks in experimental infrared (IR) and Raman spectra, have not been published.
Ab Initio Calculations for Advanced Electronic Structure Determinations
A search for high-level ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster methods) yielded no specific results for this compound. These more computationally intensive methods would provide a more precise determination of the electronic structure compared to DFT, but have not been applied to this compound in the available literature.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
No molecular dynamics (MD) simulation studies for this compound were found. MD simulations would provide valuable information on the molecule's conformational flexibility, the potential energy landscape of its different rotamers, and its dynamic behavior over time, none of which has been documented.
Mechanistic Insights from Computational Reaction Pathway Analysis
Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms that are often difficult to characterize through experimental means alone. While direct computational studies focusing exclusively on the reaction pathways of this compound are not extensively documented in dedicated publications, mechanistic insights can be drawn from theoretical investigations into its core structural components and analogous reaction classes. The primary pathways relevant to its synthesis and reactivity include reductive amination and reactions involving the strained azetidine (B1206935) ring.
Analysis of Reductive Amination Pathways
The synthesis of this compound can be envisioned through the reductive amination of a suitable ketone with azetidine or the N-alkylation of propan-2-amine. Computational studies on general reductive amination reactions provide a detailed picture of the process. nih.gov The reaction typically proceeds in two main stages: the formation of an imine or enamine intermediate, followed by its reduction.
The initial step involves the nucleophilic addition of the amine to the carbonyl group of a ketone or aldehyde, forming a hemiaminal intermediate. nih.gov Subsequent dehydration leads to the formation of an iminium ion, which is then reduced to the final amine product. nih.gov Computational investigations using methods like Møller–Plesset perturbation theory (MP2) and Density Functional Theory (DFT) have been crucial in mapping the potential energy surfaces of these transformations. For instance, studies have shown that the barrier heights for enamine formation calculated at the DFT and MP2 levels can differ significantly, highlighting the importance of including electron correlation for accurate descriptions. nih.gov
A key aspect revealed by computational analysis is the role of catalysts and the reaction medium. In the absence of an external hydrogen source, protonation of the amine can play a pivotal role in the catalytic cycle. nih.gov However, this also reduces the nucleophilicity of the amine. Theoretical models have identified an intermolecular proton transfer from the resulting ammonium (B1175870) compound to the carbonyl oxygen of the aldehyde as a feasible pathway to overcome this issue. nih.gov
Table 1: Calculated Energy Barriers in a Model Reductive Amination Step Data derived from analogous systems studied computationally.
| Reaction Step | Computational Method | Calculated Barrier Height (kcal/mol) | Reference |
|---|---|---|---|
| Enamine Formation | DFT | Varies (up to 4 kcal/mol difference with MP2) | nih.gov |
| Enamine Formation | MP2 | Varies (up to 4 kcal/mol difference with DFT) | nih.gov |
Mechanisms of Azetidine Ring-Opening
The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to ring-opening reactions. nih.govrsc.org Computational studies, particularly using DFT, have provided critical insights into the mechanisms governing the stability and cleavage of this heterocyclic system. acs.orgacs.org
Acid-mediated decomposition is a common pathway investigated computationally. Studies on N-aryl azetidines have shown that an intramolecular ring-opening can occur via nucleophilic attack from a pendant amide group. nih.gov The stability of these compounds was found to be highly dependent on the electronic nature of the N-substituent and the length of the alkyl chain connecting the amide and the azetidine ring. nih.gov
Furthermore, computational modeling has been applied to understand enantioselective ring-opening reactions catalyzed by hydrogen-bond donors. DFT calculations of transition states for the reaction of 3-substituted azetidines revealed that stereoisomers can have significantly different stabilities. acs.org For example, in one study, the cis-azetidinium salt transition state was found to be 4.5 kcal/mol more stable than the trans-isomer, explaining the observed reaction selectivity. acs.org This highlights the power of computational analysis to rationalize and predict stereochemical outcomes in reactions involving azetidines.
Table 2: Computational Data for Azetidine Ring Reactions Data derived from analogous azetidine systems.
| Process | Computational Method | Key Finding | Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Isomer Stability | DFT | Energy difference between cis and trans-azetidinium transition states | 4.5 | acs.org |
| Photochemical Ring Formation | B3LYP/6-311++G(d,p) | Reaction barrier for triplet state ring closure to form azetidine | High Barrier | acs.org |
Chemical Reactivity and Transformations of 1 Azetidin 1 Yl Propan 2 Amine
Reactions Involving the Azetidine (B1206935) Ring
The significant ring strain inherent in the azetidine ring makes it susceptible to reactions that lead to ring-opening, providing a driving force for its chemical transformations. rsc.org
The azetidine ring, particularly when quaternized to form an azetidinium ion, is prone to nucleophilic attack, resulting in ring cleavage. nih.govresearchgate.net This process typically occurs via an SN2 mechanism and can be highly regioselective and stereoselective, yielding highly functionalized linear amines. nih.govorganic-chemistry.org The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. organic-chemistry.org For instance, in unsubstituted azetidinium ions, nucleophiles tend to attack the less sterically hindered C-4 position, whereas the presence of a substituent at C-4 can direct the attack to the C-2 position. organic-chemistry.org Various nucleophiles, including azide (B81097) anions, benzylamine, and acetate (B1210297) anions, have been successfully employed in these ring-opening reactions. organic-chemistry.org
The resulting polysubstituted linear amines are valuable synthetic intermediates. nih.gov Density Functional Theory (DFT) calculations have proven useful in predicting the regioselectivity of these ring-opening reactions, aiding in the rational design of synthetic pathways. nih.govorganic-chemistry.org
Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions
| Azetidinium Ion Substitution | Nucleophile Position of Attack | Reference |
|---|---|---|
| Unsubstituted at C-4 | C-4 | organic-chemistry.org |
This table illustrates the influence of substitution on the regioselectivity of nucleophilic attack on the azetidinium ring.
The azetidine moiety can participate in cycloaddition reactions, a powerful tool for constructing more complex cyclic systems. mdpi.com A notable example is the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, which offers a direct route to functionalized azetidines. nih.gov Recent advancements have enabled this reaction to be carried out using visible light, providing a mild and selective method for the synthesis of bicyclic azetidines in high yields and diastereoselectivity. nih.govspringernature.com These visible-light-mediated cycloadditions often rely on a triplet energy transfer mechanism, where a photocatalyst selectively excites the alkene. nih.govchemrxiv.org
While the direct cycloaddition involving the pre-existing azetidine ring of 1-(azetidin-1-yl)propan-2-amine is less common, the principles of azetidine synthesis through cycloaddition highlight the types of structures that can be accessed. For example, the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a well-established method for forming the azetidin-2-one (B1220530) (β-lactam) ring. mdpi.com This reaction is believed to proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.com
Reactions of the Propan-2-amine Side Chain
The primary amine of the propan-2-amine side chain is a key site of reactivity, readily undergoing reactions typical of primary amines.
The nitrogen atom of the propan-2-amine side chain is nucleophilic and can be readily alkylated or acylated. Alkylation introduces new alkyl groups onto the nitrogen, a fundamental transformation in the synthesis of more complex amines. nih.gov
Acylation, the reaction with acylating agents such as acyl chlorides or anhydrides, leads to the formation of amides. masterorganicchemistry.com This reaction proceeds via nucleophilic acyl substitution and is a highly efficient method for creating a stable amide bond. masterorganicchemistry.com The use of a base is often necessary to neutralize the acidic byproduct, such as HCl, formed during the reaction. masterorganicchemistry.com
The primary amine of this compound is a versatile handle for the construction of various nitrogen-containing linkages. The most common of these is the amide bond, formed by reaction with a carboxylic acid. ambeed.com This transformation can be achieved directly by heating the amine and carboxylic acid, though this often requires harsh conditions. masterorganicchemistry.com More commonly, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or propylphosphonic anhydride (B1165640) (T3P®) are employed to facilitate the reaction under milder conditions. masterorganicchemistry.comorganic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. masterorganicchemistry.com
The formation of amides from primary amines and potassium acyltrifluoroborates in the presence of a chlorinating agent has also been reported as a rapid method that proceeds in water. organic-chemistry.org
Intermolecular Reactions and Derivative Synthesis
The dual functionality of this compound allows for its use in the synthesis of a wide array of derivatives through intermolecular reactions. For instance, the primary amine can react with various electrophiles, while the azetidine nitrogen can be quaternized and subsequently used in ring-opening reactions.
The synthesis of 1,3-disubstituted azetidines can be accomplished through the alkylation of a primary amine with a bis-triflate of a 2-substituted-1,3-propanediol. nih.gov This one-pot methodology has been shown to be effective with a variety of amine nucleophiles. nih.gov
Furthermore, the primary amine functionality can be used to link the molecule to other chemical entities, creating hybrid molecules with potentially novel properties. The formation of amide linkages, as previously discussed, is a key strategy in this regard. organic-chemistry.org
Table 2: Key Reactions and Transformations
| Reaction Type | Reactant | Functional Group Involved | Product Type | Reference |
|---|---|---|---|---|
| Nucleophilic Ring Opening | Nucleophiles (e.g., N₃⁻, PhCH₂NH₂) | Azetidinium Ring | Functionalized Linear Amines | organic-chemistry.org |
| [2+2] Cycloaddition | Ketenes, Imines | Formation of Azetidine Ring | Azetidin-2-ones (β-lactams) | mdpi.com |
| Alkylation | Alkyl Halides | Propan-2-amine | Substituted Amines | nih.gov |
| Acylation | Acyl Chlorides, Anhydrides | Propan-2-amine | Amides | masterorganicchemistry.com |
This table summarizes the principal chemical reactions that this compound or its constituent functional groups can undergo.
An exploration of the chemical reactivity and transformative potential of this compound reveals insights into the broader behavior of substituted azetidine compounds. The inherent ring strain of the four-membered azetidine heterocycle is a primary driver of its chemical behavior, influencing its participation in reactions such as polymerization and substitution. rsc.orgrsc.org This article delves into specific reactive pathways of azetidine derivatives, focusing on dimerization, controlled polymerization, and electrophilic substitution on the azetidine ring.
1 Dimerization Studies of Azetidine Derivatives and Controlled Polymerization
The strain within the azetidine ring, approximately 25.4 kcal/mol, makes it susceptible to ring-opening reactions, which are fundamental to its polymerization. rsc.org The polymerization of azetidines can proceed through different mechanisms, notably cationic and anionic ring-opening polymerizations, and is a subject of significant research interest due to the potential applications of the resulting polyamines. rsc.orgresearchgate.net
In some instances, the polymerization process is initiated by dimerization. For example, the cationic polymerization of unsubstituted azetidine in methanol (B129727) with a perchloric acid initiator first leads to the formation of a dimer, N-(3-aminopropyl)azetidine, which then undergoes further polymerization. researchgate.net This dimerization is influenced by the basicity of the monomer compared to the resulting polymer. researchgate.netrsc.org
Controlled polymerization of azetidine derivatives allows for the synthesis of polymers with specific molecular weights and low dispersity. nih.gov This control is often achieved through "living" polymerizations, where the termination reactions are significantly suppressed. researchgate.net For instance, the polymerization of 1,3,3-trimethylazetidine with triethyloxonium (B8711484) tetrafluoroborate (B81430) as an initiator exhibits characteristics of a living polymerization. researchgate.net
Anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has emerged as a powerful method for producing linear poly(trimethylenimine) precursors with controlled molecular weights. nih.govnsf.gov The copolymerization of N-(p-tolylsulfonyl)azetidine (pTsAzet) and N-(o-tolylsulfonyl)azetidine (oTsAzet) is a living process that yields statistical copolymers. nih.gov The reactivity ratios of these monomers have been determined, indicating that oTsAzet is more reactive than pTsAzet at 180 °C. nih.gov This method's slow kinetics also facilitates the one-pot synthesis of block copolymers by combining monomers with different polymerization rates. nih.gov
The table below summarizes key findings from various polymerization studies on azetidine derivatives.
| Monomer | Initiator/Catalyst | Solvent | Temperature (°C) | Key Findings |
| Azetidine | Perchloric Acid | Methanol | 70 | Proceeds via dimerization to N-(3-aminopropyl)azetidine before polymerizing. researchgate.netrsc.org |
| 1,3,3-Trimethylazetidine | Triethyloxonium tetrafluoroborate | Nitrobenzene | 60+ | "Living" polymerization characteristics; first-order kinetics. researchgate.net |
| N-(p-tolylsulfonyl)azetidine (pTsAzet) & N-(o-tolylsulfonyl)azetidine (oTsAzet) | Anionic Initiator | - | 180 | Living copolymerization; produces statistical copolymers with controlled molecular weight. nih.gov |
| N-(methanesulfonyl)azetidine (MsAzet) | Anionic Initiator | - | 180 | Polymerization rate is the fastest among alkyl sulfonyl azetidines at this temperature. nsf.gov |
| N-(2-propanesulfonyl)azetidine (iPsAzet) | Anionic Initiator | - | 120 | Polymerizes with the fastest rate at lower temperatures compared to other alkyl sulfonyl azetidines. nsf.gov |
2 Electrophilic Substitution on Substituted Azetidine Rings
While the azetidine ring is prone to ring-opening, reactions involving substitution on the ring carbons while preserving the four-membered structure are also possible, offering pathways to more complex azetidine derivatives. rsc.org Electrophilic substitution on the azetidine ring itself (at a carbon atom) is less common than N-alkylation or N-acylation but represents a valuable strategy for functionalization. youtube.comnih.gov
A notable method involves the generation of a reactive intermediate, N-Boc-2-lithio-2-azetine, from N-Boc-3-methoxyazetidine. nih.gov This lithiated azetine can then be trapped by a variety of electrophiles. This process constitutes a formal electrophilic substitution on the azetine ring, which can subsequently be reduced to the corresponding substituted azetidine. nih.gov
The reaction proceeds via an α-lithiation–elimination sequence to form the N-Boc-azetine in situ, which is then further lithiated at the sp² carbon. nih.gov This lithiated species can react directly with carbonyl compounds and other heteroatom electrophiles. For reactions with less reactive electrophiles, such as allylic and propargylic halides, transmetalation to a copper intermediate is employed. nih.gov This strategy provides a direct route to 2-substituted N-Boc azetines, which are precursors to functionalized azetidines. nih.gov
The table below details the trapping of the N-Boc-2-lithio-2-azetine intermediate with various electrophiles.
| Electrophile | Reagent/Conditions | Product Type |
| Carbonyl compounds | Direct trapping | 2-hydroxyalkyl-N-Boc-azetine |
| Heteroatom electrophiles | Direct trapping | 2-heteroatom-substituted-N-Boc-azetine |
| Allylic halides | Transmetalation to copper | 2-allyl-N-Boc-azetine |
| Propargylic halides | Transmetalation to copper | 2-propargyl-N-Boc-azetine |
This method highlights a pathway for generating diversity in azetidine structures by direct functionalization of the ring. nih.gov
Applications of 1 Azetidin 1 Yl Propan 2 Amine As a Synthetic Intermediate and Scaffold
Role in the Synthesis of Complex Organic Molecules
1-(Azetidin-1-yl)propan-2-amine is a valuable synthetic intermediate for constructing more complex molecules, particularly those with pharmaceutical applications. Its bifunctional nature, possessing two amine groups of differing reactivity, allows for sequential and selective chemical modifications. This structural feature is particularly useful in diversity-oriented synthesis (DOS), where a common core is elaborated into a library of structurally diverse molecules. nih.gov
For instance, the azetidine (B1206935) moiety can act as a bioisostere for other cyclic amines like piperidine (B6355638) or morpholine, potentially improving pharmacokinetic properties or reducing toxicity. researchgate.net The primary amine group provides a reactive handle for a wide range of transformations, including amidation, alkylation, and reductive amination, thereby enabling the attachment of various functional groups and the extension of the molecular framework. A key application lies in its use to build scaffolds that embed the phenethylamine (B48288) structural motif, a common feature in central nervous system (CNS) active agents. nih.gov The synthesis of complex azetidine-containing natural products, such as penaresidin (B1208786) B, highlights the utility of azetidine-based intermediates in multi-step total synthesis. nsf.gov
Table 1: Examples of Complex Molecules Synthesized Using Azetidine-Based Intermediates
| Target Molecule Class | Role of Azetidine Intermediate | Synthetic Strategy | Reference |
| Fused, Bridged, and Spirocyclic Ring Systems | Core scaffold for library generation | Diversity-Oriented Synthesis (DOS) from a functionalized azetidine core | nih.gov |
| Penaresidin B | Key building block for the natural product core | Multi-step total synthesis involving selective C-H amination | nsf.gov |
| CNS-Focused Lead-Like Libraries | Introduction of a 3D-rich phenethylamine bioisostere | Functional group pairing reactions on a pre-formed azetidine scaffold | nih.gov |
Utilization in Novel Heterocyclic Scaffold Design and Construction
The strained four-membered ring of the azetidine moiety in this compound can be exploited in ring-opening or ring-expansion reactions to generate novel heterocyclic scaffolds. medwinpublishers.com More commonly, the amine functionalities serve as anchor points for the construction of new rings.
The primary amine can be condensed with various electrophiles to initiate cyclization reactions, leading to the formation of new heterocyclic systems fused or appended to the azetidine ring. For example, reaction with diketones or their equivalents can lead to the formation of pyrazine (B50134) or other diazine derivatives. Similarly, reactions with appropriate bifunctional reagents can yield larger heterocyclic rings. Researchers have successfully synthesized novel heterocyclic amino acid derivatives by employing aza-Michael additions of NH-heterocycles to azetidine-based acceptors, followed by further diversification using methods like the Suzuki-Miyaura cross-coupling. mdpi.comresearchgate.net Such strategies are crucial for generating molecules with new pharmacological properties. researchgate.net The development of fused 8-membered rings from azetidine precursors has been achieved through ring-closing metathesis, demonstrating the utility of this scaffold in constructing macrocyclic systems. nih.gov
Application in Ligand Design for Metal-Complexing Agents
The presence of multiple nitrogen atoms makes this compound and its derivatives attractive candidates for the design of polydentate ligands for metal-complexing agents. The two amine groups can act as donor sites, coordinating to a central metal ion to form stable chelate complexes.
The stereochemistry and rigidity of the azetidine ring can influence the geometry of the resulting metal complex, which is a critical factor in applications such as asymmetric catalysis, medical imaging, and the development of therapeutic metal-based drugs. By modifying the substituents on the amine groups, the steric and electronic properties of the ligand can be fine-tuned to achieve selective binding of specific metal ions and to modulate the reactivity of the resulting complex. While direct studies on this compound as a metal ligand are not extensively detailed in the provided results, the use of chiral azetidines as ligands in asymmetric catalysis is a known area of research, suggesting the potential for this compound and its derivatives in this field. chemenu.com For example, chiral ferrocenyl fulleropyrrolidines, which are synthesized using chiral building blocks, have been investigated for their potential in new materials, with their metal-containing ferrocene (B1249389) unit playing a key role. researchgate.net
Chiral Auxiliary and Building Block in Asymmetric Synthetic Strategies
The carbon atom at the 2-position of the propane (B168953) chain in this compound is a stereocenter. This inherent chirality allows the compound to be used as a chiral building block or a chiral auxiliary in asymmetric synthesis. wikipedia.orgwiley.com When used as a chiral building block, the enantiomerically pure compound is incorporated directly into the target molecule, transferring its stereochemistry to the final product. sigmaaldrich.com
As a chiral auxiliary, a temporary stereogenic group, it can be attached to a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. For example, chiral amines are used to form chiral imines, which then undergo diastereoselective additions. The azetidine ring's rigid conformation can enhance the facial selectivity of such reactions. The synthesis of optically active azetidine-2,4-dicarboxylic acids has been achieved using (S)-1-phenylethylamine as a chiral auxiliary, demonstrating the utility of chiral amines in creating complex, enantiomerically enriched azetidine structures. rsc.org Similarly, D-glucosamine has been employed as a chiral auxiliary in the Staudinger reaction to produce trisubstituted azetidin-2-ones asymmetrically. rsc.org These strategies are fundamental for producing enantiomerically pure pharmaceuticals, where often only one enantiomer possesses the desired therapeutic activity.
Molecular and Mechanistic Aspects of Biological Interactions of 1 Azetidin 1 Yl Propan 2 Amine Derivatives
Receptor Binding Studies and Affinities
The azetidine (B1206935) moiety is a key component in a variety of compounds designed to interact with specific receptor systems.
Characterization of Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Pockets)
The binding of azetidine derivatives to receptors is a complex interplay of various non-covalent interactions. For instance, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), azetidine analogs of nicotine (B1678760) have demonstrated high-affinity binding. A radiolabeled azetidine analogue of nicotine, (+/-)-[3H]-1-methyl-2-(3-pyridyl)-azetidine, showed a high affinity for rat brain membrane receptors with dissociation constant (Kd) values of 7 x 10⁻¹¹ M and 1.7 x 10⁻⁹ M. nih.gov Thermodynamic analysis of this interaction revealed negative free enthalpy values, indicating a spontaneous binding process. nih.gov
The potency of these interactions is often dictated by how well the ligand fits into the receptor's binding pocket, which can involve a combination of hydrogen bonds and hydrophobic interactions. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the binding site.
Selective Binding to Specific Receptor Subtypes (e.g., Nicotinic Acetylcholine Receptors, Histamine (B1213489) H3 Receptors)
A significant area of research for azetidine derivatives has been their selective binding to subtypes of nicotinic acetylcholine receptors (nAChRs). Sazetidine-A, a notable azetidine derivative, is a selective α4β2 nAChR ligand with Ki values of 0.26 nM for the α4β2 subtype and 54 nM for the α3β4 subtype. This selectivity is a critical aspect of its pharmacological profile, as different nAChR subtypes are associated with distinct physiological functions. The development of analogs of Sazetidine-A has aimed to further refine this selectivity. For example, replacing the ethynyl (B1212043) group of Sazetidine-A with a triazole via click chemistry resulted in a compound with high binding affinity for the α4β2 subtype (Ki = 1.3 nM) and improved selectivity over the α3β4 subtype. nih.gov
While direct evidence for the binding of 1-(azetidin-1-yl)propan-2-amine to histamine H3 receptors is lacking, the general structural features of H3 receptor antagonists often include a heterocyclic core and an alkylamine chain. nih.govnih.gov Research on other heterocyclic derivatives has shown that modifications to these components can significantly impact H3 receptor affinity. mdpi.commdpi.com For instance, in a series of benzophenone (B1666685) derivatives, para-substituted compounds with an alkoxyl chain terminating in a basic amine showed high affinity for the H3 receptor, with Ki values in the nanomolar range. mdpi.com This suggests that appropriately substituted azetidine-propanamine scaffolds could potentially be designed to target this receptor.
Enzyme Inhibition Mechanisms
Azetidine-containing compounds have also been developed as potent enzyme inhibitors.
Elucidation of Active Site Binding and Conformational Changes Induced by Compound Interaction
Azetidine derivatives have been designed as transition-state analogue inhibitors of enzymes like purine (B94841) nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN). acs.org These inhibitors mimic the transition state of the enzymatic reaction, binding with very high affinity to the active site. Despite their simpler stereochemical nature compared to other inhibitors, these azetidine analogues have demonstrated potent inhibition with equilibrium dissociation constants as low as 229 pM. acs.org
In another example, a series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were evaluated as inhibitors of serine proteases like thrombin. Acetylation of the β-lactam nitrogen atom in one of these derivatives led to an effective, time-dependent inhibitor of thrombin. nih.gov This indicates that specific modifications to the azetidine core can induce conformational changes in the enzyme's active site, leading to potent and selective inhibition.
Structure-Activity Relationship (SAR) Studies for Molecular Targets
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For azetidine derivatives targeting nAChRs, SAR studies have revealed several key insights. For instance, in a series of isoxazolylpyridine ethers containing an azetidine ring, the smaller azetidine ring was generally found to confer more potent binding at β2*-nAChRs compared to larger pyrrolidine (B122466) or bicyclic amine rings. nih.gov Ring expansion from an azetidine to a pyrrolidine resulted in a significant decrease in potency at α4β2-nAChRs. nih.gov
In a different context, SAR studies of azetidine derivatives as GABA uptake inhibitors showed that the biological activity was highly dependent on both the position of the carboxylic acid moiety on the azetidine ring and the nature of the lipophilic groups attached. nih.govresearchgate.net Azetidin-2-ylacetic acid derivatives with specific lipophilic residues were the most potent inhibitors at the GAT-1 transporter. nih.gov
In Vitro Cellular Mechanism of Action Studies
The cellular effects of azetidine derivatives have been investigated in various in vitro models. For example, certain azetidin-2-one (B1220530) derivatives have been evaluated for their potential anticancer activity. One such derivative, N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one, exhibited cytotoxic activity in SiHa and B16F10 cancer cell lines. nih.gov Mechanistic studies revealed that this compound induces apoptosis, as evidenced by caspase-3 activation. nih.gov Microarray analysis further showed that the compound was involved in the overexpression of genes related to cytoskeleton regulation and apoptosis, while down-regulating genes associated with cell division. nih.gov
Another study on an aziridinyl galactopyranoside, which shares the strained ring characteristic with azetidines, demonstrated that its cytotoxic effects were mediated by inducing DNA damage. mdpi.com Cells deficient in the nucleotide excision repair (NER) pathway were particularly sensitive to this compound, suggesting it forms bulky DNA adducts. mdpi.com
Investigation of Molecular Pathways Leading to Apoptosis or Cell Cycle Progression Modulation
The molecular mechanisms underlying the biological activities of this compound derivatives, particularly their influence on apoptosis and cell cycle progression, are areas of active investigation. While direct studies on this specific scaffold are limited, research on structurally related azetidin-2-one derivatives provides significant insights into the potential pathways through which these compounds may exert their effects. These studies consistently point towards the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle as key events.
Research into a series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues, which share the core azetidine ring, has demonstrated potent antiproliferative activities in various cancer cell lines. nih.gov One of the key findings is the ability of these compounds to arrest the cell cycle at the G2/M phase, a critical checkpoint for cell division. nih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
Furthermore, these azetidin-2-one derivatives have been shown to induce apoptosis. nih.govnih.gov The process of apoptosis is a highly regulated and essential mechanism for removing damaged or unwanted cells. The induction of apoptosis by these compounds is a promising attribute for potential therapeutic applications.
One of the primary molecular targets identified for these related compounds is tubulin. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to the observed G2/M phase arrest and subsequent apoptosis. nih.gov This mechanism is shared by several established anticancer agents.
Molecular analysis of cells treated with azetidin-2-one derivatives has revealed the overexpression of genes related to cytoskeleton regulation and apoptosis. nih.gov This provides further evidence for the proposed mechanism of action involving tubulin disruption and the activation of apoptotic pathways. The induction of apoptosis has been confirmed through assays that measure the activity of key executioner enzymes like caspase-3. nih.gov
While the direct molecular targets and pathways for this compound derivatives are yet to be fully elucidated, the findings from structurally similar azetidin-2-ones suggest a strong possibility of a similar mechanism of action. Future research will likely focus on confirming whether these derivatives also target tubulin and activate intrinsic or extrinsic apoptotic pathways.
Detailed Research Findings
The investigation into the biological activities of azetidine-containing compounds has yielded specific data on their effects on cancer cells. The following tables summarize key findings from studies on related azetidin-2-one derivatives, which may provide a framework for understanding the potential actions of this compound derivatives.
Table 1: Antiproliferative Activity of 3-(prop-1-en-2-yl)azetidin-2-one Analogues nih.gov
| Compound | Cell Line | IC₅₀ (nM) |
| 9h | MCF-7 | 10 |
| 9q | MCF-7 | 11 |
| 9r | MCF-7 | 10 |
| 10p | MCF-7 | 33 |
| 10r | MCF-7 | 11 |
| 11h | MCF-7 | 10 |
| 9q | MDA-MB-231 | 23 |
| CA-4 (control) | MCF-7 | 3.9 |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. MCF-7 is an ER-positive breast cancer cell line. MDA-MB-231 is a triple-negative breast cancer cell line.
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with Compound 9q nih.gov
| Treatment | % of Cells in G₀/G₁ | % of Cells in S | % of Cells in G₂/M |
| Control | 65.4 | 24.1 | 10.5 |
| Compound 9q (50 nM) | 15.2 | 12.3 | 72.5 |
| Compound 9q (500 nM) | 8.9 | 7.6 | 83.5 |
Data obtained by flow cytometry after 24 hours of treatment.
These findings underscore the potential of the azetidine scaffold in developing compounds that can effectively modulate cell cycle progression and induce apoptosis in cancer cells. Further studies are warranted to specifically delineate the molecular pathways engaged by this compound derivatives.
Advanced Analytical Methods for In Depth Analysis of 1 Azetidin 1 Yl Propan 2 Amine and Its Analogs
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Component Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 1-(Azetidin-1-yl)propan-2-amine and separating it from its analogs and potential impurities. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation based on the physicochemical properties of the analytes.
For the analysis of amine compounds like this compound, reversed-phase HPLC is a common approach. Columns with C8 or C18 alkyl chains bonded to silica (B1680970) are frequently employed. chromatographyonline.com The separation mechanism is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase, which typically consists of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often used to effectively separate compounds with a wide range of polarities. chromatographyonline.com
For instance, a method for determining the residual primary amine content in epoxy-amine adducts utilized a C8 column with a water/acetonitrile-tetrahydrofuran gradient. chromatographyonline.com This approach was successful in eluting and separating long-chain amine analogs, demonstrating the power of solvent gradient optimization in complex mixture analysis. chromatographyonline.com The efficiency of separation for amine compounds of lower molecular weight was found to be greater on a C18 column compared to C8 or C4 columns. chromatographyonline.com
Table 1: HPLC Parameters for Amine Separation
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 or C8 | chromatographyonline.com |
| Mobile Phase | Acetonitrile-water gradient or Water/acetonitrile-tetrahydrofuran gradient | chromatographyonline.com |
| Detection | UV, Refractive Index (RI) |
| Application | Purity assessment, Separation of oligomers and analogs | chromatographyonline.com |
The development of an efficient HPLC method often involves optimizing several parameters, including the type and concentration of the organic modifier, the pH of the mobile phase, and the column temperature. For amine-containing compounds, the addition of a basic additive like triethylamine (B128534) to the mobile phase can improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for trace analysis and the identification of metabolites. nih.gov This is particularly relevant for understanding the metabolic fate of this compound in biological systems.
In a typical LC-MS workflow, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines, as it minimizes fragmentation and preserves the molecular ion. nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the parent compound and its metabolites.
Tandem mass spectrometry (MS/MS) further enhances the identification process. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected and fragmented, and the resulting product ions are detected. nih.gov The fragmentation pattern provides valuable structural information that can be used to elucidate the structure of the metabolite. nih.gov
Recent advancements in LC-MS/MS have enabled the simultaneous quantification of multiple trace amines and their metabolites in complex biological matrices like plasma. rug.nl These methods often involve a derivatization step to improve the chromatographic and ionization properties of the amines. rug.nl For example, a two-step in-matrix derivatization protocol using propionic anhydride (B1165640) and other reagents has been successfully employed for the sensitive detection of trace amines. rug.nl
Table 2: LC-MS/MS Method for Trace Amine Analysis
| Parameter | Detail | Reference |
|---|---|---|
| Technique | Online Solid Phase Extraction (SPE) coupled with LC-MS/MS | rug.nl |
| Derivatization | Two-step in-matrix derivatization (e.g., with propionic anhydride) | rug.nl |
| Ionization | Electrospray Ionization (ESI) | nih.gov |
| Application | Trace amine quantification, Metabolite identification | nih.govrug.nl |
The use of isotopic labeling in conjunction with LC-MS can provide absolute quantification of amine metabolites. nih.gov Techniques like isotopic N,N-dimethyl-leucine (iDiLeu) tagging have been shown to improve the separation and detection limits of polar metabolites, allowing for the accurate measurement of their concentrations in biological samples. nih.gov
Chiral Chromatography for Enantiomeric Separation and Purity Determination
This compound possesses a chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological properties, their separation and the determination of enantiomeric purity are of paramount importance. mdpi.com Chiral chromatography is the most widely used technique for this purpose. mdpi.com
This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds, including amines. mdpi.com
The choice of mobile phase is critical for achieving successful enantioseparation. nih.gov For amine compounds, a basic additive such as diethylamine (B46881) (DEA) is often necessary to prevent strong interactions with the stationary phase and to facilitate elution and separation. mdpi.com The type and concentration of the organic modifier (e.g., ethanol, isopropanol) in the mobile phase also significantly influence the retention and resolution of the enantiomers. researchgate.net
In some cases, pre-column derivatization of the amine with a chiral or achiral reagent can enhance enantioseparation. researchgate.net For example, derivatizing an amine with 4-nitrobenzoic acid has been shown to improve its separation on a chiral column. researchgate.net
Table 3: Chiral HPLC for Enantiomeric Separation of Amines
| Parameter | Detail | Reference |
|---|---|---|
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., cellulose-based (OD-H) | mdpi.comresearchgate.net |
| Mobile Phase | n-hexane:ethanol with a basic additive (e.g., triethylamine) | researchgate.net |
| Detection | UV, Optical Rotation (OR) | researchgate.net |
| Application | Enantiomeric separation, Enantiomeric purity determination | mdpi.com |
The development of a robust chiral separation method requires careful optimization of parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. researchgate.net
Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including the determination of stereochemistry and the analysis of conformational dynamics. ipb.pt Advanced NMR techniques, such as two-dimensional (2D) NMR, provide detailed information about the connectivity and spatial relationships between atoms in a molecule.
For cyclic structures like the azetidine (B1206935) ring in this compound, proton-proton coupling constants (J-values) obtained from ¹H NMR spectra can be used to determine the relative stereochemistry of substituents. ipb.pt For instance, in azetidine derivatives, trans coupling constants are typically smaller than cis coupling constants. ipb.pt
The Nuclear Overhauser Effect (NOE) is another crucial NMR parameter for stereochemical assignment. ipb.pt NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), reveal through-space interactions between protons that are close to each other, allowing for the determination of their relative orientation. ipb.pt
Temperature-dependent NMR studies can be used to investigate conformational dynamics, such as ring inversion and rotation around single bonds. nih.gov By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes and to identify the preferred conformations of the molecule in solution. nih.govresearchgate.net For example, in N-substituted oxazines, low-temperature NMR has been used to study ring and nitrogen inversion barriers. researchgate.net
| Temperature-Dependent NMR | Investigates conformational dynamics and energy barriers | nih.gov |
The combination of these advanced NMR techniques provides a comprehensive picture of the three-dimensional structure and dynamic behavior of this compound and its analogs in solution.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-[2-amino-tritriaconta(propoxy)]propan-2-amine |
| 1-[2-amino-tri(propoxy)]propan-2-amine |
| 1-[2-amino-hexa(propoxy)]propan-2-amine |
| 2-[2-amino-nona(propoxy)]ethyl-methyl ether |
| 2-(aminomethyl)-1-ethylpyrrolidine |
| 4-nitrobenzoic acid |
| N-methyl-1-(propan-2-yl)azetidin-3-amine |
| 1-[1-(2-Methylpropyl)azetidin-2-yl]propan-1-amine |
| 2-(Azetidin-1-yl)propan-1-amine |
| 3-(azetidin-1-yl)propan-1-amine |
Future Perspectives in 1 Azetidin 1 Yl Propan 2 Amine Research
Development of Novel Stereoselective Synthetic Pathways for Enhanced Enantiopurity
A primary challenge and a significant area of future research lie in the development of efficient and highly stereoselective synthetic routes to produce enantiomerically pure 1-(azetidin-1-yl)propan-2-amine and its analogs. The biological activity of chiral molecules is often dependent on their specific stereochemistry. vulcanchem.com While general methods for the synthesis of azetidines, such as the intramolecular cyclization of haloamines and the reduction of β-lactams, are established, there is a pressing need for methodologies that afford high enantiomeric excess for asymmetrically substituted azetidines like this compound. acs.org
Future synthetic strategies are expected to move beyond traditional methods and embrace modern catalytic approaches. Key areas of development will likely include:
Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a promising avenue for the enantioselective synthesis of azetidine (B1206935) derivatives. rsc.org For instance, ruthenium-catalyzed asymmetric transfer hydrogenation has proven effective for producing chiral 1,2-amino alcohols, a structural motif related to the target compound. nih.gov
Enzymatic Resolutions: Biocatalysis, utilizing enzymes such as imine reductases (IREDs), offers a green and highly selective method for the synthesis of chiral amines. researchgate.net The application of IREDs and other enzymes could provide a direct and efficient route to specific enantiomers of this compound.
Novel Cyclization Strategies: The development of new cycloaddition reactions, potentially under photochemical or electrochemical conditions, could open up new pathways to the azetidine core with greater control over stereochemistry. acs.orgresearchgate.net
| Synthetic Approach | Potential Advantage | Relevant Research Context |
| Asymmetric Hydrogenation | High enantioselectivity and yield | Ni-catalyzed hydrogenation of N-sulfonyl ketimino esters. rsc.org |
| Enzymatic Reductive Amination | High stereoselectivity, green chemistry | Use of imine reductases (IREDs) for chiral amine synthesis. researchgate.net |
| Iodocyclisation of Homoallylamines | Stereoselective formation of functionalized azetidines | Temperature-dependent switching to pyrrolidine (B122466) synthesis. scitechnol.com |
Exploration of New Biological Targets and Elucidation of Undiscovered Mechanistic Pathways
The azetidine moiety is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antibacterial, and antiviral properties. nih.govmedwinpublishers.com While the specific biological targets of this compound are not yet fully elucidated, the broader class of azetidine derivatives provides a fertile ground for the discovery of new therapeutic applications.
Future research will likely focus on screening this compound and its derivatives against a diverse panel of biological targets. Based on the activities of related compounds, promising areas of investigation include:
Oncology: Azetidin-2-one (B1220530) derivatives have shown antiproliferative activity by targeting tubulin and the epidermal growth factor receptor (EGFR). nih.govresearchgate.net Furthermore, novel azetidine amides have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer progression. acs.org
Infectious Diseases: The β-lactam core of many antibiotics is an azetidin-2-one. There is an ongoing need to develop new antibacterial agents to combat resistance, and azetidinone hybrids are being explored for this purpose. ijpsr.comnih.gov
Central Nervous System (CNS) Disorders: The rigid conformation of the azetidine ring makes it a suitable scaffold for designing ligands for CNS receptors. nih.gov Research into azetidine-based compounds for conditions like schizophrenia and Alzheimer's disease is an active area. nih.gov
Elucidating the precise mechanism of action at these targets will be crucial. This will involve a combination of biochemical assays, structural biology (such as X-ray crystallography of ligand-protein complexes), and cell-based studies to understand how these compounds exert their biological effects.
Advancements in Computational Modeling for Predictive Design and Optimization of Derivatives
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery. For this compound research, these techniques will be instrumental in accelerating the design and optimization of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Future computational efforts are expected to encompass:
Molecular Docking and Virtual Screening: High-throughput virtual screening of large compound libraries against known and novel biological targets will help identify promising derivatives of this compound. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of azetidine derivatives with their biological activities, providing predictive power for designing more potent compounds.
ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties will be crucial for prioritizing compounds with favorable drug-like characteristics for further experimental evaluation. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between azetidine-based ligands and their biological targets, helping to understand the molecular basis of their activity and to refine their design. researchgate.net
| Computational Technique | Application in Azetidine Research | Expected Outcome |
| Molecular Docking | Predicting binding modes and affinities to biological targets like EGFR and tubulin. nih.govresearchgate.net | Identification of potent and selective inhibitors. |
| ADME Prediction | Evaluating drug-likeness and pharmacokinetic properties of novel derivatives. researchgate.netnih.gov | Selection of candidates with favorable developability profiles. |
| Molecular Dynamics | Simulating the stability and conformational changes of ligand-receptor complexes. researchgate.net | Deeper understanding of the mechanism of action. |
Integration of this compound in Diverse and Emerging Chemical Technologies
Beyond its potential in medicinal chemistry, the unique structural and reactive properties of this compound and related azetidines make them attractive building blocks for various chemical technologies. rsc.orgresearchgate.net The strain-driven reactivity of the four-membered ring can be harnessed for novel chemical transformations. rsc.org
Future applications in this domain may include:
Materials Science: Azetidines can serve as monomers or cross-linkers in the synthesis of novel polymers. researchgate.net The diamine nature of this compound could be exploited to create new polyamides or other functional polymers with unique thermal and mechanical properties.
Organocatalysis: Chiral azetidines have been explored as organocatalysts in asymmetric synthesis. researchgate.net Derivatives of this compound could be developed as novel catalysts for a range of chemical reactions.
Chemical Biology: Azetidine-containing probes can be designed to study biological processes. The ability to functionalize the azetidine ring and the amino group provides a versatile platform for creating chemical tools for target identification and validation.
Flow Chemistry: The use of continuous flow reactors for the synthesis and functionalization of azetidines can offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive intermediates. researchgate.net
The exploration of these diverse applications will not only expand the utility of this compound but also contribute to the broader advancement of chemical science and technology.
Q & A
Basic: What are the established synthetic routes for 1-(Azetidin-1-yl)propan-2-amine, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution between azetidine and 2-chloropropan-2-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Alternatively, reductive amination of 2-azetidin-1-ylpropan-2-one using NaBH₄ or LiAlH₄ in THF yields the target amine. Reaction temperature and solvent polarity significantly affect regioselectivity and byproduct formation. For example, polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while non-polar solvents may lead to incomplete reduction in reductive amination. Yield optimization typically requires iterative adjustments of stoichiometry and catalyst loading .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals for azetidine protons (δ 3.2–3.5 ppm, multiplet) and the propan-2-amine backbone (δ 1.2 ppm, singlet for CH₃). ¹³C NMR confirms the azetidine ring (δ 45–50 ppm) and amine carbon (δ 35–40 ppm).
- MS : ESI-MS in positive ion mode typically displays [M+H]⁺ at m/z 115.1.
- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) and 0.1% TFA achieve baseline separation of impurities (retention time ~6.2 min).
Cross-validation with IR (N-H stretch at ~3300 cm⁻¹) ensures structural integrity .
Advanced: How do structural analogs of this compound compare in reactivity and biological activity?
Methodological Answer:
Structural analogs (e.g., 1-(Piperidin-1-yl)propan-2-amine, 1-(Morpholin-1-yl)propan-2-amine) differ in ring size and heteroatom composition, impacting steric bulk and electronic properties. For example:
Basic: What are the stability challenges of this compound under varying pH and temperature conditions?
Methodological Answer:
The compound is stable in neutral to slightly acidic conditions (pH 4–7) but degrades rapidly in strong acids (pH < 2) via ring-opening reactions. Thermal stability tests (TGA/DSC) show decomposition onset at 180°C. Storage recommendations: anhydrous conditions at –20°C in amber vials to prevent oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) indicate <5% degradation under inert atmospheres .
Advanced: How can enantiomeric resolution of this compound be achieved for pharmacological studies?
Methodological Answer:
Chiral resolution requires:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) + 0.1% diethylamine. Enantiomers elute at 12.3 min (R) and 14.1 min (S).
- Enzymatic Kinetic Resolution : Lipase B (Candida antarctica) in tert-butyl methyl ether selectively acetylates the (R)-enantiomer (ee > 98%).
- Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol/water (80:20) yields the (S)-enantiomer .
Advanced: What computational models predict the binding affinity of this compound to CNS targets?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) against serotonin receptors (5-HT₂A, 5-HT₂C) reveal:
- Key Interactions : Hydrogen bonding with Ser159 (5-HT₂A) and π-π stacking with Phe340.
- Binding Energy : ΔG = –9.2 kcal/mol for 5-HT₂A vs. –8.5 kcal/mol for 5-HT₂C, suggesting subtype selectivity.
QM/MM hybrid methods (ORCA) optimize protonation states of the amine group under physiological pH .
Advanced: How do metabolic pathways of this compound differ in vitro vs. in vivo models?
Methodological Answer:
- In Vitro (Human Liver Microsomes) : CYP2D6-mediated N-dealkylation to azetidine and propan-2-amine (t₁/₂ = 2.3 h).
- In Vivo (Rat Models) : Phase II glucuronidation dominates, producing a stable metabolite (this compound-O-glucuronide) detected in urine via LC-HRMS.
Discrepancies arise due to interspecies differences in CYP450 isoform expression. Microsomal stability assays must be validated with hepatocyte co-cultures .
Advanced: What crystallographic techniques resolve the conformational dynamics of this compound in solid state?
Methodological Answer:
Single-crystal X-ray diffraction (SHELX-2018) with Mo-Kα radiation (λ = 0.71073 Å) reveals:
- Torsion Angles : Azetidine ring puckering (θ = 12.5°) and amine group orientation (φ = 110°).
- Intermolecular Interactions : N-H···N hydrogen bonds (2.8 Å) stabilize the lattice.
Dynamic NMR (VT-NMR) corroborates ring-flipping barriers (ΔG‡ = 45 kJ/mol) in solution .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Source Analysis : Cross-check assay conditions (e.g., cell lines, incubation time). For example, HEK293 vs. SH-SY5Y cells show ±20% variance in IC₅₀ due to transporter expression differences.
- Statistical Rigor : Apply Grubbs’ test to exclude outliers and use ANOVA with post-hoc Tukey for multi-group comparisons.
- Meta-Analysis : Pool data from >3 independent studies (e.g., PubChem, ChEMBL) to identify consensus EC₅₀ ranges .
Advanced: What in vitro assays best predict the neuropharmacological profile of this compound?
Methodological Answer:
- Radioligand Binding Assays : Compete with [³H]Ketanserin for 5-HT₂A receptors (Kᵢ = 12 nM).
- Calcium Flux Assays (FLIPR) : Measure intracellular Ca²⁺ mobilization in transfected CHO cells (EC₅₀ = 85 nM).
- Microelectrode Arrays (MEAs) : Assess cortical neuron firing rate modulation (IC₅₀ = 150 nM for inhibition).
Normalize data to reference agonists (e.g., LSD for 5-HT₂A) to control for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
